N-cyclohexyl-2-(ethylsulfonyl)benzamide
Description
N-Cyclohexyl-2-(ethylsulfonyl)benzamide is a benzamide derivative characterized by a cyclohexylamine group at the N-position and an ethylsulfonyl substituent at the 2-position of the benzamide scaffold.
Properties
Molecular Formula |
C15H21NO3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C15H21NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
InChI Key |
SHABADGJDINOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
For industrial production, the compound can be synthesized using benzothiazole disulfide and cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, making it suitable for large-scale production. The catalyst used can be recycled, and the process generates minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(ethylsulfonyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(ethylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to antibacterial, antioxidant, and anti-inflammatory effects.
Comparison with Similar Compounds
Key Structural Features Influencing Activity
The 2-(ethylsulfonyl) group distinguishes this compound from other benzamides. Comparisons with similar compounds reveal:
- Substituent Position and Type: PCAF HAT Inhibitors: Analogs like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) exhibit 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%). Glucokinase Activators: Sulfamoyl benzamide derivatives (e.g., compounds 6, 7, 8, 10) show H-bond interactions with Arg63 in glucokinase, with H-bond distances ranging from 3.1–3.4 Å. The ethylsulfonyl group in N-cyclohexyl-2-(ethylsulfonyl)benzamide may alter binding affinity compared to sulfamoyl groups .
Comparison with Neuroleptic Benzamides
Neuroleptics like amisulpride and sulpiride share the benzamide core but lack sulfonyl or long-chain substituents. These compounds are structurally simpler but share challenges in forensic differentiation due to overlapping physicochemical properties .
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
